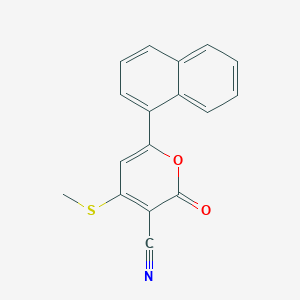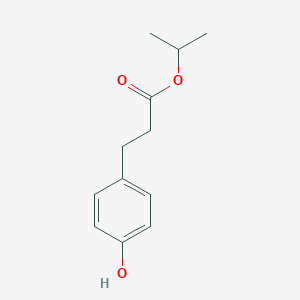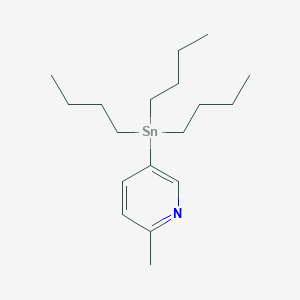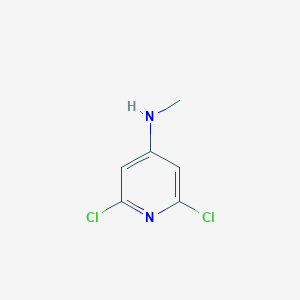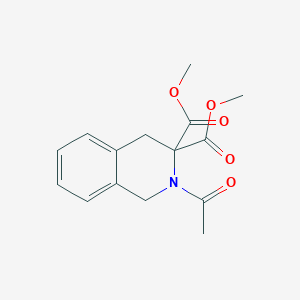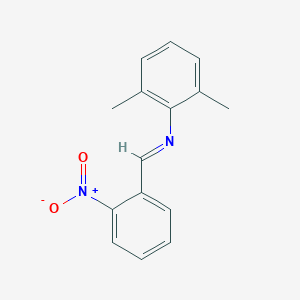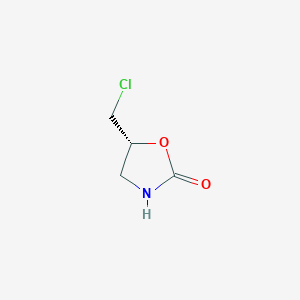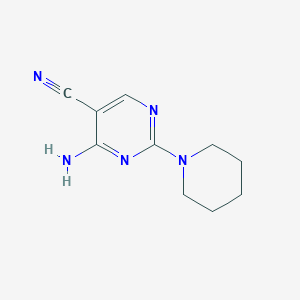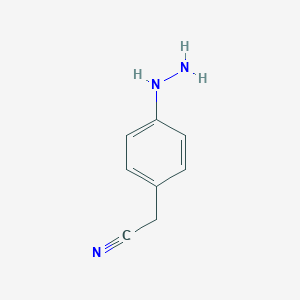![molecular formula C12H16N2O3 B179772 (2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate CAS No. 17123-28-3](/img/structure/B179772.png)
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate, commonly known as MAPA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. MAPA has a unique chemical structure that makes it an ideal candidate for use in a wide range of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of MAPA is not fully understood, but it is thought to work by binding to specific amino acid residues in proteins and altering their conformation. This can lead to changes in protein structure and function, which can have a wide range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
MAPA has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate protein-protein interactions, alter enzyme activity, and regulate gene expression. These effects make MAPA an important tool for studying various biological processes, including signal transduction, gene regulation, and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MAPA in lab experiments is its ability to selectively target specific amino acid residues in proteins. This allows researchers to study the effects of specific modifications on protein structure and function, which can provide valuable insights into the mechanisms underlying various biological processes. However, one of the main limitations of using MAPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research involving MAPA. One promising area of research is the development of new methods for synthesizing MAPA, which could lead to more cost-effective production and wider use in scientific research. Additionally, there is a need for further studies to elucidate the precise mechanism of action of MAPA and to explore its potential applications in various areas of biology and medicine.
Métodos De Síntesis
MAPA can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of N-methylalanine with acetic anhydride to form N-methyl-N-acetylanaline. This compound can then be reacted with glycine methyl ester to form MAPA.
Aplicaciones Científicas De Investigación
MAPA has been used extensively in scientific research due to its unique chemical properties. One of the most promising applications of MAPA is in the study of protein structure and function. MAPA can be used as a probe to study the interactions between proteins and other molecules, which can provide valuable insights into the mechanisms underlying various biological processes.
Propiedades
Número CAS |
17123-28-3 |
|---|---|
Nombre del producto |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
ZAFCADKAZRAFFU-JTQLQIEISA-N |
SMILES isomérico |
C[NH2+]CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
SMILES |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
SMILES canónico |
C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




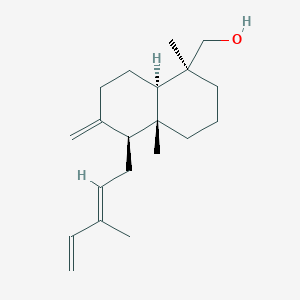
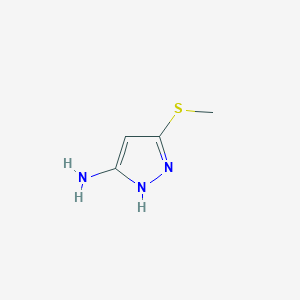
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
